1-(2-Bromoethyl)-3,5-dichlorobenzene
Overview
Description
1-(2-Bromoethyl)-3,5-dichlorobenzene is an organic compound belonging to the class of aryl halides It features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a bromoethyl group at the 1 position
Mechanism of Action
Target of Action
The primary target of 1-(2-Bromoethyl)-3,5-dichlorobenzene is likely to be the benzylic position of the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
The compound can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . For instance, in a free radical reaction, a bromine atom can be substituted at the benzylic position . In nucleophilic substitution reactions, the compound can react via an SN2 pathway if it’s a primary benzylic halide, or via an SN1 pathway if it’s a secondary or tertiary benzylic halide .
Biochemical Pathways
Given its reactivity at the benzylic position, it’s plausible that it could interfere with biochemical pathways involving aromatic compounds .
Result of Action
Given its reactivity, it could potentially cause modifications to cellular components, such as proteins or dna, that contain aromatic rings .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other reactive species could compete with the compound for its targets. Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of light .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3,5-dichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3,5-dichlorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via the formation of a benzylic radical intermediate, which subsequently reacts with NBS to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS as the brominating agent. The process is optimized to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3,5-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups like amines, thiols, or ethers.
Oxidation: Formation of benzyl alcohols or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
1-(2-Bromoethyl)-3,5-dichlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in the development of new drugs or agrochemicals.
Industry: Utilized as an intermediate in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
1-(2-Bromoethyl)-3,5-dichlorobenzene can be compared with other similar compounds such as:
1-(2-Bromoethyl)benzene: Lacks the chlorine substituents, making it less reactive in electrophilic aromatic substitution reactions.
3,5-Dichlorotoluene: Lacks the bromoethyl group, limiting its reactivity in nucleophilic substitution reactions.
1-(2-Chloroethyl)-3,5-dichlorobenzene: Similar structure but with a chloroethyl group instead of a bromoethyl group, affecting its reactivity and the types of reactions it undergoes.
Uniqueness: The presence of both bromoethyl and dichloro substituents in this compound makes it a versatile compound with unique reactivity patterns, allowing it to participate in a wide range of chemical reactions and making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2-bromoethyl)-3,5-dichlorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLBCAVZAJPFMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290450 | |
Record name | 1-(2-Bromoethyl)-3,5-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93427-14-6 | |
Record name | 1-(2-Bromoethyl)-3,5-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93427-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethyl)-3,5-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethyl)-3,5-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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